Linerixibat - 1345982-69-5

Linerixibat

Catalog Number: EVT-269940
CAS Number: 1345982-69-5
Molecular Formula: C28H38N2O7S
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linerixibat (GSK2330672) is a potent, selective, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT). [, ] It is classified as an ileal bile acid transporter inhibitor (IBATi). [, ] In scientific research, Linerixibat serves as a valuable tool to investigate the role of bile acid signaling in various physiological and pathological processes. []

Future Directions
  • Further investigation is needed to fully elucidate the long-term safety and efficacy of Linerixibat in treating cholestatic pruritus and other potential indications. []
  • Exploring the combination therapy potential of Linerixibat with other antipruritic agents could lead to improved treatment outcomes. []

Bile Acids

Relevance: Linerixibat exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), responsible for the reabsorption of bile acids in the ileum. By blocking this transporter, linerixibat reduces the reabsorption of bile acids into the bloodstream, thereby lowering their serum concentration. This reduction in serum bile acids is correlated with an improvement in pruritus symptoms in patients with PBC [, , , , , ]. The reduced bile acid reabsorption also leads to an increase in bile acid concentration in the colon, which can cause gastrointestinal side effects such as diarrhea [].

Metabolites of Linerixibat

Relevance: Following intravenous administration, over 90% of linerixibat is excreted unchanged in the feces via biliary excretion, indicating a minimal role of metabolism in its elimination []. This finding highlights the discrepancy between in vitro predictions and in vivo observations, emphasizing the importance of human studies in drug development. Despite the in vitro prediction of high CYP3A4-mediated clearance, linerixibat predominantly undergoes biliary excretion as the parent compound, making it a unique example of this phenomenon [].

Relevance: Reacting linerixibat with 3N HCl in n-butanol successfully separated its four stereoisomers within a 12-minute timeframe []. Further enhancements in separation were achieved by derivatizing linerixibat with various anhydrides, including acetic, propionic, butyric, isobutyric, valeric, and isovaleric anhydrides. These derivatization methods, particularly those using valeric and isovaleric anhydrides, significantly improved the resolution of linerixibat stereoisomers, enabling better characterization and analysis []. This approach underscores the importance of analytical techniques in characterizing and quantifying complex drug molecules like linerixibat.

Overview

Linerixibat is a selective inhibitor of the ileal bile acid transporter, primarily developed for the treatment of cholestatic pruritus associated with primary biliary cholangitis. It functions by reducing the reabsorption of bile acids in the terminal ileum, which subsequently decreases systemic bile acid concentrations and alleviates associated itching. The compound is currently in Phase 3 clinical trials, specifically the GLISTEN study, following promising results from earlier Phase 2 trials.

Source and Classification

Linerixibat, chemically known as GSK2330672, belongs to the class of drugs known as bile acid transport inhibitors. It is classified as a small molecule drug that targets specific transport proteins in the gastrointestinal tract. The development of linerixibat is part of a broader effort to manage conditions related to bile acid dysregulation, particularly in patients suffering from liver diseases where cholestasis occurs.

Synthesis Analysis

The synthesis of linerixibat involves several chemical processes that ensure high purity and efficacy. The compound's synthesis typically includes:

  • Reagents: High-purity reagents are used throughout the synthesis process.
  • Radiolabeling: For pharmacokinetic studies, linerixibat can be radiolabeled (e.g., with carbon-14) to trace its distribution and metabolism in biological systems.
  • Purification: The final product is purified to achieve a chemical purity of over 99%, ensuring that the drug meets safety and efficacy standards for clinical use.

Detailed methods for synthesis are often proprietary, but they generally follow established protocols for small-molecule drug development.

Molecular Structure Analysis

Linerixibat has a complex molecular structure that can be analyzed through various techniques:

  • Molecular Formula: The exact molecular formula is not specified in the sources but can be derived from its chemical structure.
  • Structural Features: The compound contains functional groups that are characteristic of bile acid transport inhibitors, contributing to its mechanism of action.
  • Data Representation: Structural data can be visualized using computational chemistry software, allowing researchers to study interactions at the molecular level.
Chemical Reactions Analysis

The chemical behavior of linerixibat can be assessed through various reactions:

  • Inhibition Mechanism: Linerixibat inhibits the ileal bile acid transporter by binding to it and preventing bile acids from being reabsorbed. This leads to increased fecal excretion of bile acids.
  • Pharmacokinetic Studies: Reactions involving linerixibat during absorption and metabolism are studied using liquid chromatography and mass spectrometry techniques. These studies help elucidate how the drug behaves in vivo.
Mechanism of Action

Linerixibat's mechanism of action is centered on its role as an ileal bile acid transporter inhibitor:

  1. Transport Inhibition: By inhibiting the transporter, linerixibat reduces the reabsorption of bile acids from the intestine back into circulation.
  2. Bile Acid Accumulation: This inhibition leads to an accumulation of bile acids in the colon, which may enhance colonic motility but also results in gastrointestinal side effects such as diarrhea.
  3. Reduction in Pruritus: The decrease in systemic bile acids is associated with a reduction in pruritus symptoms in patients with primary biliary cholangitis.

Clinical trials have shown that higher doses correlate with more significant reductions in itch scores, indicating a dose-dependent relationship with efficacy.

Physical and Chemical Properties Analysis

Linerixibat exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is crucial for its absorption; it is designed to be minimally absorbed to maximize its effect on the ileum.
  • Stability: Stability studies are conducted to ensure that linerixibat maintains its integrity under physiological conditions.
  • Molecular Weight: While specific values are not provided, small molecule drugs typically have molecular weights conducive to effective absorption and distribution.
Applications

Linerixibat's primary application lies in treating cholestatic pruritus associated with primary biliary cholangitis. Its development reflects ongoing research into managing symptoms related to liver diseases where bile acid dysregulation plays a significant role.

Additionally, ongoing studies aim to explore its potential use in other conditions characterized by altered bile acid homeostasis or related gastrointestinal disorders. As research progresses, further applications may emerge based on its pharmacological profile and mechanism of action.

Properties

CAS Number

1345982-69-5

Product Name

Linerixibat

IUPAC Name

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid

Molecular Formula

C28H38N2O7S

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1

InChI Key

CZGVOBIGEBDYTP-VSGBNLITSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC

Solubility

Soluble in DMSO

Synonyms

GSK-2330672; GSK 2330672; GSK2330672; linerixibat;

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.